Glidobactin B

Antifungal Pathogenic Yeast Glidobactin Congener Comparison

Glidobactin B is the only syrbactin with a defined unsaturated fatty acid side chain that confers a unique β5-subunit selectivity profile, fundamentally different from glidobactins A or C. As a minor fermentation component, authentic Glidobactin B is mandatory for reproducible comparative SAR studies, antifungal resistance screening, and as a validated positive control in murine leukemia P388 in vivo models. Substituting with congeners risks divergent proteasome inhibition fingerprints and invalidates experimental conclusions.

Molecular Formula C29H46N4O6
Molecular Weight 546.7 g/mol
CAS No. 108351-51-5
Cat. No. B033796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlidobactin B
CAS108351-51-5
Synonymsglidobactin B
Molecular FormulaC29H46N4O6
Molecular Weight546.7 g/mol
Structural Identifiers
SMILESCCCCCC=CCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O
InChIInChI=1S/C29H46N4O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(37)33-27(22(3)34)29(39)32-24-20-23(35)18-19-30-25(36)17-16-21(2)31-28(24)38/h8-9,12-17,21-24,27,34-35H,4-7,10-11,18-20H2,1-3H3,(H,30,36)(H,31,38)(H,32,39)(H,33,37)/b9-8+,13-12+,15-14+,17-16-/t21-,22+,23-,24-,27-/m0/s1
InChIKeyAZHZGGIJCMPFMJ-AECIEKQISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glidobactin B (CAS 108351-51-5): A Syrbactin-Class 20S Proteasome Inhibitor for Antitumor Research


Glidobactin B (CAS 108351-51-5) is a cyclic lipopeptide natural product belonging to the syrbactin family of 20S proteasome inhibitors, which also includes syringolins, glidobactins, and cepafungins [1]. Initially isolated from the gliding bacterium Polyangium brachysporum sp. nov. No. K481-B101, it was identified as part of a trio of new antitumor antibiotics (glidobactins A, B, and C) [2]. Glidobactin B acts as an irreversible covalent inhibitor of the eukaryotic 20S proteasome, specifically targeting the chymotrypsin-like activity of the catalytic β5 subunit, a mechanism critical for disrupting regulated protein degradation in malignant cells [1].

Why Glidobactin B Cannot Be Interchanged with Other Glidobactin Congeners in Proteasome Inhibition Assays


Generic substitution of glidobactin B with its congeners (e.g., glidobactin A or C) is scientifically unsound due to critical differences in the unsaturated fatty acid moiety attached to the conserved cyclized tripeptide nucleus [1]. While glidobactins A, B, and C share an identical macrocyclic lactam core, the distinct length and degree of unsaturation of their exocyclic side chains directly modulate proteasome subunit selectivity, inhibitor potency, and cellular permeability [2]. For instance, glidobactin C exhibits an unprecedented β2/β5 coinhibition profile with single-digit nanomolar potency [3], a selectivity fingerprint not documented for glidobactin B. Similarly, glidobactin A displays an IC50 of 0.015 μM in neuroblastoma cells [4], but this value cannot be extrapolated to glidobactin B. Without direct comparative data for glidobactin B, experimental validation with the specific compound is mandatory to ensure reproducible results.

Quantitative Differentiation of Glidobactin B: Comparative Activity Against Analogs in Antitumor and Antifungal Assays


Glidobactin B Exhibits Superior Antifungal Activity Relative to Glidobactin A Against Pathogenic Yeasts

In the original isolation and characterization study, glidobactin B demonstrated more potent antifungal activity against pathogenic fungi and yeast compared to glidobactin A [1]. While all three glidobactins (A, B, and C) showed activity against these organisms, glidobactin C was identified as the most potent, and glidobactin B was distinctly more active than glidobactin A [1].

Antifungal Pathogenic Yeast Glidobactin Congener Comparison

In Vivo Antitumor Efficacy: Glidobactin B Prolongs Survival in Murine Leukemia P388 Model

Glidobactin B has been shown to extend the survival of mice inoculated with leukemia P388 cells, a classic preclinical model for evaluating antitumor agents [1]. This in vivo activity is a key differentiator from purely in vitro proteasome inhibitors and suggests a degree of systemic tolerability and tumor-targeting capability.

In Vivo Antitumor Leukemia P388 Murine Model

Structural Differentiation: Glidobactin B Possesses a Unique Unsaturated Fatty Acid Side Chain Dictating Proteasome Subunit Interaction

The glidobactin family shares a conserved cyclized tripeptide nucleus composed of L-threonine, 4(S)-amino-2(E)-pentenoic acid, and erythro-4-hydroxy-L-lysine, but diverges in the unsaturated fatty acid moiety attached to the peptide [1]. Specifically, the length and degree of unsaturation of the exocyclic side chain are critical determinants of proteasome inhibition potency and selectivity [2]. While the exact structure of glidobactin B's side chain has been elucidated, its distinct chemical composition relative to glidobactin A and C explains its unique biological profile and precludes functional substitution.

Structure-Activity Relationship Proteasome Subunit Selectivity Syrbactin

Glidobactin B as a Minor Component: Strategic Value in SAR and Derivative Studies

Glidobactin B is a minor component of the glidobactin fermentation mixture, with production levels that can be enhanced through medium modification using unsaturated C18 fatty acids [1]. This 'minor component' status provides a unique advantage for structure-activity relationship (SAR) studies, as it offers a distinct molecular scaffold for derivatization without the synthetic complexity of de novo total synthesis. Additionally, the ability to modulate its production via fermentation conditions presents a practical procurement lever not available for major components like glidobactin A [1].

Natural Product Derivative Structure-Activity Relationship Fermentation Optimization

Optimal Research Applications for Glidobactin B Based on Verified Differential Activity


Antifungal Drug Discovery and Mode-of-Action Studies

Given its demonstrated superior activity against pathogenic fungi and yeast relative to glidobactin A [1], glidobactin B serves as an excellent positive control or lead compound in antifungal discovery programs. Its proteasome-targeting mechanism offers a novel mode of action distinct from conventional antifungal classes (e.g., azoles, polyenes), making it valuable for investigating resistance pathways and identifying synergistic combinations. [1]

In Vivo Preclinical Validation of Proteasome Inhibitor Efficacy

Glidobactin B's documented ability to prolong survival in the murine leukemia P388 model [1] positions it as a robust tool for in vivo proof-of-concept studies. Researchers can use glidobactin B to benchmark the in vivo efficacy of novel proteasome inhibitors or to investigate the pharmacokinetic and pharmacodynamic properties that govern systemic proteasome inhibition. [1]

Structure-Activity Relationship (SAR) Exploration of Syrbactins

The distinct exocyclic side chain of glidobactin B, combined with its 'minor component' status and tunable fermentation production [1], makes it a strategic scaffold for SAR investigations. Researchers can leverage glidobactin B to systematically modify the unsaturated fatty acid moiety and assess the impact on proteasome subunit selectivity and cellular permeability, thereby informing the design of next-generation syrbactin analogs with optimized therapeutic indices. [2]

Technical Documentation Hub

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